REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Br:9])[C:3]=1[O:10][CH3:11].[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:12]([O-:14])=[O:13])=[C:4]([Br:9])[C:3]=1[O:10][CH3:11]
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Name
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|
Quantity
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38 mL
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Type
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reactant
|
Smiles
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[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
740 mL
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Type
|
solvent
|
Smiles
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OS(=O)(=O)O
|
Name
|
|
Quantity
|
223.3 g
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Type
|
reactant
|
Smiles
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BrC1=C(C(=CC(=C1)F)Br)OC
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Name
|
|
Quantity
|
740 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
4 (± 1) °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 3 to 5° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintaining the temperature between 0 and 5° C
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Type
|
CUSTOM
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Details
|
quenched into ice (2.2 kg)
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane (3×2 L)
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Type
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WASH
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Details
|
The combined dichloromethane extracts were washed with saturated aqueous NaHCO3 solution (2×2 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
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WASH
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Details
|
the filter cake washed with DCM (3×400 mL)
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated in vacuo at 40° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C(=C1)F)[N+](=O)[O-])Br)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 244.9 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |